molecular formula C15H20N2O3S B3001442 3-(3,3-diethoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422286-35-9

3-(3,3-diethoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B3001442
CAS No.: 422286-35-9
M. Wt: 308.4
InChI Key: NBFPBCXJNLCYPG-UHFFFAOYSA-N
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Description

3-(3,3-Diethoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-diethoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-aminobenzamide with 3,3-diethoxypropyl isothiocyanate under controlled conditions to form the desired quinazolinone structure. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at around 0-5°C to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the process. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, can further enhance the efficiency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Diethoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3,3-Diethoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,3-diethoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The sulfanylidene group may play a crucial role in binding to enzymes or receptors, thereby modulating their activity. Additionally, the diethoxypropyl group could influence the compound’s solubility and bioavailability, enhancing its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,3-Diethoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one
  • 3-(3,3-Diethoxypropyl)-2-sulfanylidene-1H-quinazolin-2-one
  • 3-(3,3-Diethoxypropyl)-2-thioxo-1H-quinazolin-4-one

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(3,3-diethoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-3-19-13(20-4-2)9-10-17-14(18)11-7-5-6-8-12(11)16-15(17)21/h5-8,13H,3-4,9-10H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFPBCXJNLCYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCN1C(=O)C2=CC=CC=C2NC1=S)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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